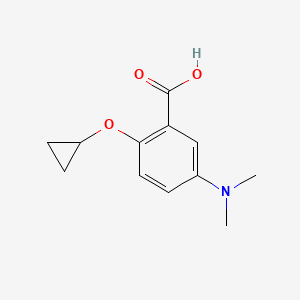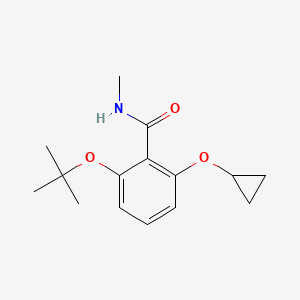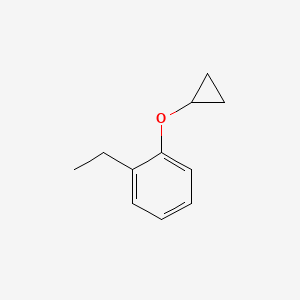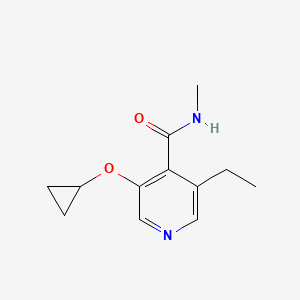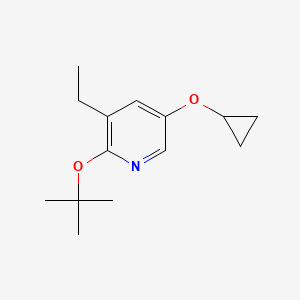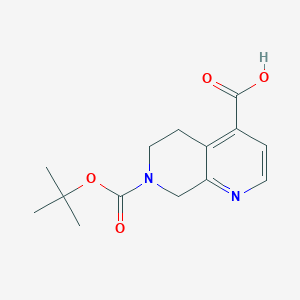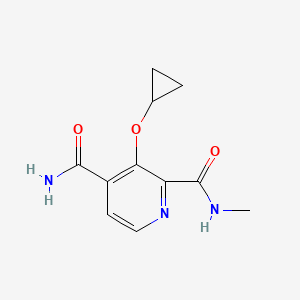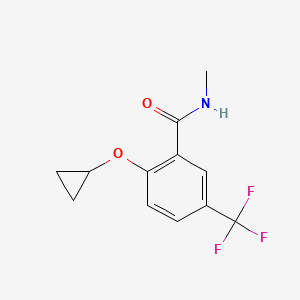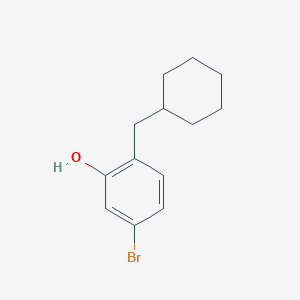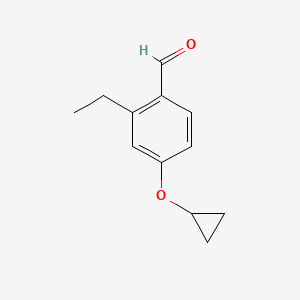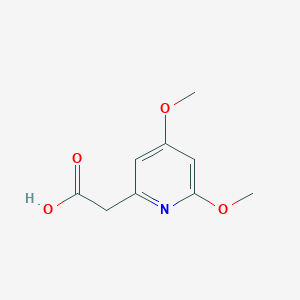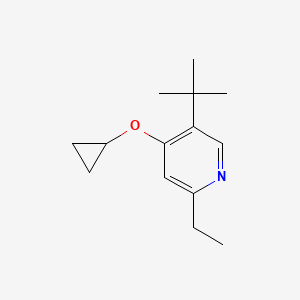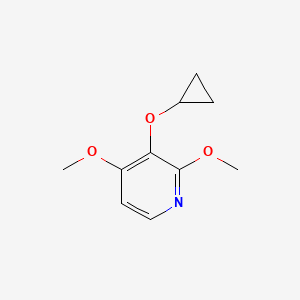
3-Cyclopropoxy-2,4-dimethoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2,4-dimethoxypyridine is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by a pyridine ring substituted with cyclopropoxy and dimethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-2,4-dimethoxypyridine typically involves the reaction of 2,4-dimethoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
3-Cyclopropoxy-2,4-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2,4-dimethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2,4-dimethoxypyridine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of certain enzymes, such as 5-lipoxygenase, which plays a role in inflammatory pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including inflammation and cell signaling .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-2,4-dimethoxypyridine can be compared with other similar compounds, such as:
3,5-Substituted-2,4-dimethoxypyridines: These compounds also exhibit inhibitory activity against enzymes like 5-lipoxygenase but may differ in their potency and selectivity.
Cyclopropyl-substituted pyridines: These compounds share the cyclopropyl group but may have different substituents on the pyridine ring, leading to variations in their chemical and biological properties
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2,4-dimethoxypyridine |
InChI |
InChI=1S/C10H13NO3/c1-12-8-5-6-11-10(13-2)9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
QADAOYROCAJZKH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=NC=C1)OC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


